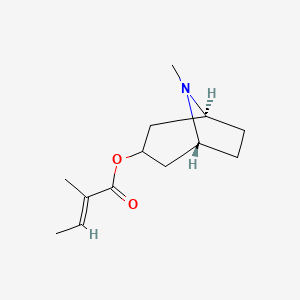
3-(2-Methoxyethoxy)propanal
Descripción general
Descripción
“3-(2-Methoxyethoxy)propanal” is a chemical compound with the molecular formula C6H12O3 . It has an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da . This compound is a molecule that contains an aldehyde group and an ether side chain . It is a colorless to pale yellow liquid with a distinctive odor . It is a volatile liquid that easily evaporates at room temperature . This compound can be used as an organic synthesis intermediate in the chemical industry for the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of “3-(2-Methoxyethoxy)propanal” is based on its molecular formula, C6H12O3 . The structure includes an aldehyde group (-CHO), an ether group (-O-), and a methoxy group (-OCH3), which is part of the ether side chain .Physical And Chemical Properties Analysis
“3-(2-Methoxyethoxy)propanal” is a colorless to pale yellow liquid with a distinctive odor . It is a volatile liquid that easily evaporates at room temperature . The compound has a molecular weight of 132.16 .Aplicaciones Científicas De Investigación
Synthesis of Substituted Perhydrofuro[2,3-b]pyrans
The compound 2-chloromethyl-3-(2-methoxyethoxy)propene, related to 3-(2-Methoxyethoxy)propanal, is used in the synthesis of substituted perhydrofuro[2,3-b]pyrans. This process involves reactions with lithium powder, a carbonyl compound, and an epoxide, leading to methylidenic diols which upon further reactions yield the perhydrofuro[2,3-b]pyrans (Alonso, Lorenzo, Meléndez, & Yus, 2003).
Polymer Synthesis
Anionic polymerizations of derivatives of 3-(2-Methoxyethoxy)propanal are used to create water-soluble polymethacrylates. These polymers demonstrate temperature sensitivity and can be used to form block copolymers with distinct solubility and cloud points, depending on the length of the hydrophilic oligo(ethylene glycol) unit (Han, Hagiwara, & Ishizone, 2003).
Electrolyte Solvents in Li-ion Batteries
Novel silane compounds synthesized from 3-(2-Methoxyethoxy)propanal derivatives are used as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds demonstrate high lithium-ion conductivity and stability, suggesting potential for improved battery performance (Amine et al., 2006).
Mecanismo De Acción
- It’s essential to note that this compound may have specific targets within cells, but further research is needed to identify them conclusively .
- Its aldehyde functional group may participate in nucleophilic reactions, potentially affecting cellular processes .
Target of Action
Mode of Action
Pharmacokinetics
Propiedades
IUPAC Name |
3-(2-methoxyethoxy)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-8-5-6-9-4-2-3-7/h3H,2,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNWBRYHQDVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125061-88-3 | |
| Record name | Methoxypolyethylene glycol propionaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125061-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90154627 | |
| Record name | Mepeg aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethoxy)propanal | |
CAS RN |
125061-88-3, 53038-23-6 | |
| Record name | Mepeg aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methoxyethoxy)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-[(E)-2-[(Z)-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methyl-1,3-benzothiazol-3-ium-3-yl]acetate](/img/structure/B3426503.png)




![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3426535.png)





